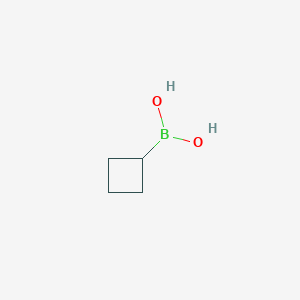
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C8H11F3O2 . It has a molecular weight of 196.17 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a cyclohexane ring with a carboxylic acid (-COOH) and a trifluoromethyl (-CF3) group attached . The InChI key for the compound is CJMWFGSSEGRSHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid and related compounds have been studied in various contexts of catalysis and organic synthesis. For instance, cyclohexane and related alkanes have been carbonylated to carboxylic acids in processes catalyzed by vanadium complexes (Reis et al., 2005). Additionally, the bromination and epoxydation of similar compounds have been explored, providing insights into stereochemical outcomes in these reactions (Bellucci et al., 1972).
Supramolecular Chemistry
In the field of supramolecular chemistry, compounds like cyclohexane-1, 3cis, 5cis-tricarboxylic acid have been co-crystallized with organic bases, leading to various supramolecular acid motifs and architectures (Shan et al., 2003). These studies are significant for understanding molecular interactions and designing new materials.
Environmental and Biochemical Studies
In environmental and biochemical contexts, the anaerobic decomposition of benzoic acid during methane fermentation has been investigated, identifying compounds like cyclohexane carboxylic acid as intermediates (Keith et al., 1978). This research is crucial for understanding biochemical pathways in microbial communities and for environmental biotechnology applications.
Material Science and Catalysis
In material science and catalysis, research has been conducted on the catalytic activities of polymers and metal-organic frameworks (MOFs) derived from compounds like cyclohexane carboxylic acid and its derivatives (Hazra et al., 2016). These studies contribute to the development of new catalysts and materials with potential applications in industrial processes.
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the synthesis and antimicrobial activity of isochromans derived from cyclohexane carboxylic acid derivatives have been explored (Bogdanov et al., 2007). Such research is crucial for the development of new drugs and understanding the bioactivity of these compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWFGSSEGRSHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545710 |
Source


|
| Record name | 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
CAS RN |
104907-44-0 |
Source


|
| Record name | 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)
